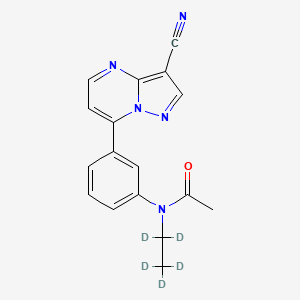

Zaleplon-d5

Descripción general

Descripción

Zaleplon-d5 is a deuterium-labeled analogue of Zaleplon, a pyrazolopyrimidine sedative-hypnotic agent. It is primarily used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the accurate analysis and identification of Zaleplon in various samples . The compound is characterized by the replacement of five hydrogen atoms with deuterium, which helps in distinguishing it from the non-labeled Zaleplon during analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Zaleplon-d5 involves multiple steps, starting from readily available and inexpensive starting materials. One of the synthetic routes includes the following steps :

Reduction of 3’-Nitroacetophenone: 3’-Nitroacetophenone is reduced to 3’-Aminoacetophenone.

Acylation: The 3’-Aminoacetophenone is acylated to generate acetamide.

Formation of Enamide: The acetamide is treated with N,N-dimethylformamide dimethylacetal to produce enamide.

Alkylation: The enamide is alkylated using ethyl iodide-d5 and sodium hydride as a base at room temperature to yield N-ethylated enamide.

Cyclization: The N-ethylated enamide is coupled with 5-aminopyrazole in aqueous acid at 50°C to produce this compound with an 85% yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the high quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Zaleplon-d5 undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as palladium on carbon (Pd/C) under hydrogen pressure.

Substitution: Substitution reactions can occur at the aromatic ring or the pyrazolopyrimidine moiety using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Research

Pharmacokinetics and Efficacy Studies

Zaleplon-d5 is used extensively in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of zaleplon. Its deuterium labeling allows for precise tracking in complex biological systems.

Key Findings from Clinical Studies

- Sleep Latency Reduction : Clinical evaluations have shown that zaleplon significantly reduces sleep latency in patients with insomnia. A study involving elderly patients indicated that doses of 5 mg and 10 mg effectively shortened sleep onset time and improved overall sleep quality without significant residual effects .

- Long-term Use : In long-term studies, zaleplon maintained its efficacy over extended periods, with patients reporting sustained improvements in sleep parameters .

Analytical Chemistry

Quantitative Analysis

this compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of zaleplon in biological samples. This application is crucial for both clinical and forensic toxicology.

Methodology Overview

- Sample Preparation : Biological samples are prepared using a sodium carbonate buffer followed by extraction with organic solvents. The use of deuterated standards like this compound enhances the method's sensitivity and specificity .

- Validation Studies : Validation studies confirm that using this compound meets all criteria for qualitative and quantitative analysis of zaleplon in whole blood, demonstrating excellent accuracy and precision .

Toxicology

Drug Abuse Detection

this compound plays a vital role in forensic toxicology, particularly in cases involving drug abuse. Its isotopic labeling facilitates the differentiation between therapeutic use and misuse.

Case Studies

- Detection in Overdose Cases : In instances of suspected zaleplon overdose, the presence of this compound can help confirm the drug's usage and assist in determining the extent of exposure . For example, a case involving a patient who ingested a large quantity of zaleplon showed distinct metabolic profiles when analyzed using deuterated standards.

Pharmacokinetic Parameters

| Parameter | Zaleplon 10 mg | Zaleplon 20 mg | Zolpidem 10 mg | Zolpidem 20 mg |

|---|---|---|---|---|

| C max (ng/mL) | 26.0 ± 4.4 | 49.0 ± 5.7 | 125 ± 15 | 232 ± 17 |

| T max (hours) | 1.1 ± 0.17 | 1.1 ± 0.21 | 1.7 ± 0.3 | 2.0 ± 0.3 |

| T 1/2 (hours) | 1.01 ± 0.05 | 0.98 ± 0.03 | 2.0 ± 0.15 | 2.2 ± 0.26 |

| AUC (ng/mL/hour) | 42.1 ± 5.5 | 93.2 ± 15 | 408 ± 48 | 889 ± 110 |

| Clearance (mL/min) | 4436 ± 457 | 4299 ± 537 | 378 ± 52 | 341 ± 38 |

Mecanismo De Acción

Zaleplon-d5, like its non-labeled counterpart, exerts its effects through the modulation of the gamma-aminobutyric acid (GABA) A receptor complex. It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects .

Comparación Con Compuestos Similares

Similar Compounds

Zolpidem: Another non-benzodiazepine hypnotic used for the treatment of insomnia.

Eszopiclone: A non-benzodiazepine hypnotic with a similar mechanism of action.

Zopiclone: A cyclopyrrolone derivative used as a hypnotic agent.

Uniqueness of Zaleplon-d5

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for the differentiation between this compound and non-labeled Zaleplon in mass spectrometry, leading to more accurate and reliable analytical results .

Actividad Biológica

Zaleplon-d5 is a deuterated form of zaleplon, a non-benzodiazepine hypnotic agent primarily used for the short-term treatment of insomnia. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.

Overview of Zaleplon

Zaleplon belongs to the pyrazolopyrimidine class and acts as a selective modulator of the gamma-aminobutyric acid (GABA) receptor complex, particularly binding to the GABA-A receptor's omega-1 subtype. This mechanism is crucial for its sedative effects, differentiating it from traditional benzodiazepines which also modulate GABA receptors but may have broader effects and higher abuse potential .

Pharmacodynamics

Mechanism of Action:

- This compound binds selectively to the GABA-A receptor, enhancing chloride ion influx and leading to hyperpolarization of neurons, which induces sedation .

- It exhibits rapid onset of action due to its pharmacokinetic profile, making it effective for patients with sleep-onset insomnia.

Pharmacological Effects:

- Sedative Effects: Clinical studies show that zaleplon significantly reduces sleep latency (the time taken to fall asleep) compared to placebo. For instance, in trials involving elderly patients, zaleplon reduced sleep latency by approximately 10-20 minutes .

- Sleep Architecture: Unlike some hypnotics, zaleplon does not significantly alter sleep architecture, which is beneficial for maintaining natural sleep cycles .

Pharmacokinetics

Absorption and Metabolism:

- This compound is rapidly absorbed following oral administration with a bioavailability close to 100% .

- It undergoes extensive presystemic metabolism primarily via aldehyde oxidase, resulting in metabolites such as 5-oxo-zaleplon that are not pharmacologically active .

Half-life and Clearance:

- The half-life of zaleplon is approximately 1 hour, allowing for minimal residual effects the following day if taken at bedtime .

- The clearance rate is about 1 L/h/kg, indicating efficient elimination from the body.

Clinical Efficacy

Clinical evaluations have demonstrated that zaleplon is effective in treating insomnia:

- Short-term Use: A study involving 549 elderly patients showed that doses of 5 mg and 10 mg significantly decreased sleep latency and increased total sleep time compared to placebo .

- Long-term Use: Research indicates that efficacy persists over longer periods; patients using zaleplon for up to one year reported sustained improvements in sleep quality without significant rebound insomnia upon discontinuation .

Case Studies

Several case studies highlight the effectiveness and safety profile of zaleplon:

- Elderly Patients: In a double-blind study with elderly patients (ages 60-80), those treated with zaleplon showed significant reductions in sleep latency and improvements in overall sleep quality compared to those receiving placebo .

- Chronic Insomnia: A cohort study involving chronic insomniacs demonstrated that doses ranging from 10 mg to 60 mg produced dose-dependent decreases in latency to persistent sleep, with notable increases in total sleep time at higher doses .

Adverse Effects and Safety Profile

While generally well-tolerated, zaleplon can cause side effects such as dizziness, drowsiness, and memory impairment. However, it has a lower risk of tolerance and dependence compared to traditional benzodiazepines . Importantly, adverse effects are less pronounced when the drug is used as directed.

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Class | Non-benzodiazepine hypnotic |

| Mechanism | GABA-A receptor modulation |

| Half-life | ~1 hour |

| Common Doses | 5 mg, 10 mg |

| Effects on Sleep Latency | Reduced by 10-20 minutes |

| Total Sleep Time Increase | Approximately 40 minutes |

| Adverse Effects | Dizziness, drowsiness |

| Long-term Efficacy | Sustained improvement without rebound insomnia |

Propiedades

IUPAC Name |

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-19-17-14(10-18)11-20-22(16)17/h4-9,11H,3H2,1-2H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXMJYCHXQEGX-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662228 | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001083-56-2 | |

| Record name | N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-(~2~H_5_)ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the purpose of synthesizing Zaleplon-d5, and how is it used in analytical chemistry?

A1: this compound is a deuterium-labeled version of Zaleplon, primarily used as an internal standard in analytical techniques like mass spectrometry. [] The five deuterium atoms in this compound increase its mass compared to Zaleplon without significantly altering its chemical behavior. This allows researchers to differentiate between the two compounds during analysis. When analyzing biological samples for Zaleplon, a known amount of this compound is added. The ratio of Zaleplon signal to this compound signal is then used to accurately quantify the concentration of Zaleplon in the sample.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.